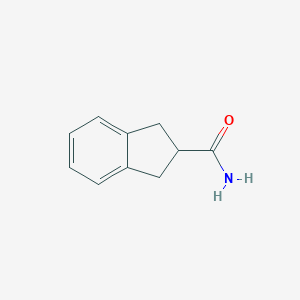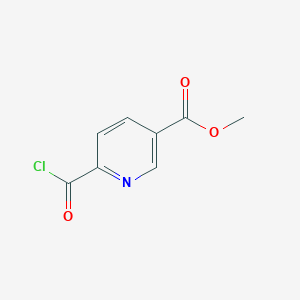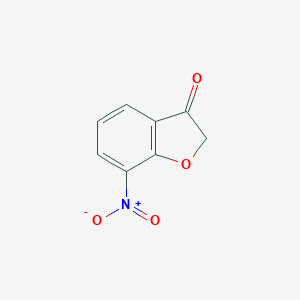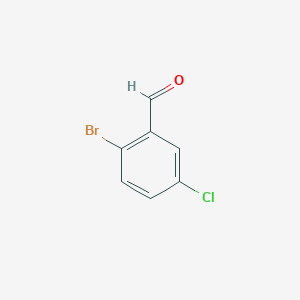
2-Bromo-5-chlorobenzaldehyde
Vue d'ensemble
Description
2-Bromo-5-chlorobenzaldehyde is an important class of pharmaceutical intermediates . It can be used in the synthesis of a variety of drugs . It is also used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid, which can be used in the treatment or prevention of viral infections .
Synthesis Analysis
The synthesis of 2-Bromo-5-chlorobenzaldehyde can be achieved through different methods. One method involves the reaction of 2-chlorobenzoic acid with concentrated sulfuric acid and potassium sulfide, followed by the addition of N-bromosuccinimide . Another method involves the use of 3-chlorobenzaldehyde as a starting material, which is reacted with concentrated sulfuric acid in the presence of a catalyst .Molecular Structure Analysis
The molecular formula of 2-Bromo-5-chlorobenzaldehyde is C7H4BrClO . The molecular weight is 219.46 . The structure of the molecule can be represented as BrC1=CC=C(Cl)C=C1C(=O)[H] .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-chlorobenzaldehyde include a density of 1.7±0.1 g/cm3, a boiling point of 257.7±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.5±3.0 kJ/mol and a flash point of 109.7±21.8 °C .Applications De Recherche Scientifique
Spectroscopic Studies
2-Bromo-5-chlorobenzaldehyde has been used in spectroscopic studies . Infrared (IR) spectroscopy, one of the most common spectroscopic techniques, serves as an effective tool for characterizing compound and solvent interactions . Experimental and theoretical spectral investigation and conformational analysis of 2-bromo-4-chlorobenzaldehyde were performed by IR spectroscopy and density functional theory (DFT) .
Solvent Effect Studies
The compound has been used to study the solvent effect on carbonyl stretching vibration. The correlations between the experimental IR data for different solvents scales were also investigated . The scale from linear solvation energy relationships obtained using both experimental and theoretical data is useful to study solvent effect .
Pharmaceutical Intermediates
2-Bromo-5-chlorobenzaldehyde is an important class of pharmaceutical intermediates which can be used in the synthesis of a variety of drugs .
Preparation of Antiviral Compounds
This compound can be used in the preparation of the compound 3-chloro-14-cyclohexyl-6-[2-(dimethylamino)ethyl]-7-oxo-5,6,7,8-tetrahydroindolo[2,1-a][2,5]benzo[di-acridine]-11-carboxylic acid, which can be used in the treatment or prevention of viral infections .
Synthesis of Dihydrobenzoxaboroles
2-Bromo-5-chlorobenzaldehyde may be used in the synthesis of dihydrobenzoxaboroles bearing aryl, heteroaryl or vinyl substituents at the 1-position and 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole .
Organic Syntheses
It finds its application as an intermediate in organic syntheses .
Safety and Hazards
The safety data sheet for 2-Bromo-5-chlorobenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
Mécanisme D'action
Target of Action
2-Bromo-5-chlorobenzaldehyde is a type of pharmaceutical intermediate It is used in the synthesis of various drugs , implying that its targets could be diverse depending on the specific drug it’s contributing to.
Mode of Action
As an aldehyde, it can potentially undergo reactions with amines to form imines, a common reaction in drug synthesis . This suggests that it might interact with its targets through covalent bonding, leading to changes in the target’s structure and function.
Biochemical Pathways
It’s known to be used in the synthesis of a compound that can be used in the treatment or prevention of viral infections . This suggests that it may influence pathways related to viral replication or immune response.
Result of Action
Given its use in drug synthesis, it’s reasonable to infer that its effects would be closely tied to the therapeutic effects of the final drug product .
Propriétés
IUPAC Name |
2-bromo-5-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISHLMCTDMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572312 | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorobenzaldehyde | |
CAS RN |
174265-12-4 | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


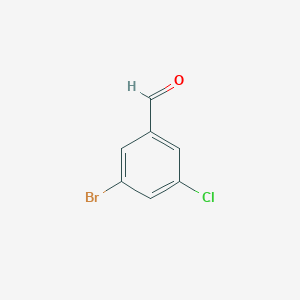


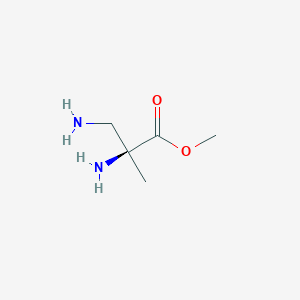



![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
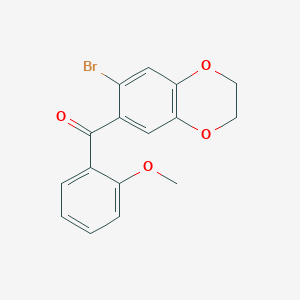
![5-Ethoxy-7-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B66673.png)
